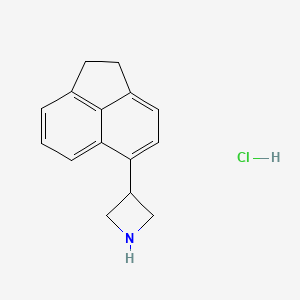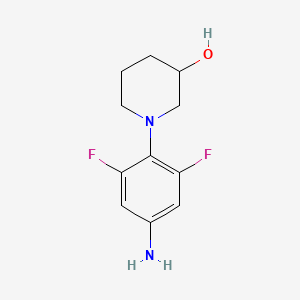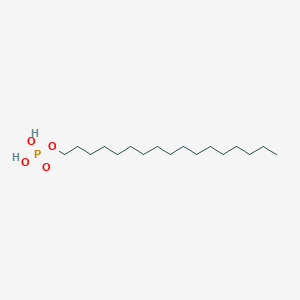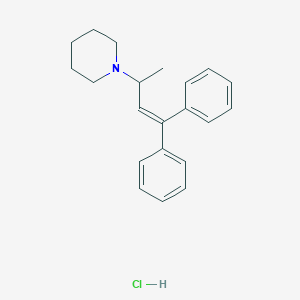
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza-Michael addition, where an NH-heterocycle reacts with an α,β-unsaturated ester in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile . The resulting product undergoes further functionalization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Applications De Recherche Scientifique
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Oxetane: A similar four-membered ring compound but with an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered nitrogen-containing ring compound.
Uniqueness
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine Hydrochloride is unique due to its specific structural features, such as the acenaphthylene moiety and the azetidine ring
Propriétés
Formule moléculaire |
C15H16ClN |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
3-(1,2-dihydroacenaphthylen-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-10-4-5-11-6-7-13(12-8-16-9-12)14(3-1)15(10)11;/h1-3,6-7,12,16H,4-5,8-9H2;1H |
Clé InChI |
PMRJZTIGKQNEAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)C4CNC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)





![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)

![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)




